molecular formula C10H13ClN2O B2639852 N-(2-chloroethyl)-2-(methylamino)benzamide CAS No. 71475-99-5

N-(2-chloroethyl)-2-(methylamino)benzamide

Cat. No.: B2639852
CAS No.: 71475-99-5
M. Wt: 212.68
InChI Key: JNMHUHQPDUSNFY-UHFFFAOYSA-N
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Description

N-(2-chloroethyl)-2-(methylamino)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chloroethyl group and a methylamino group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloroethyl)-2-(methylamino)benzamide typically involves the reaction of 2-(methylamino)benzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of coupling agents and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloroethyl)-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the benzamide core.

Scientific Research Applications

N-(2-chloroethyl)-2-(methylamino)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chloroethyl)-2-(methylamino)benzamide involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect their function. This mechanism is particularly relevant in the context of its potential use as an anticancer agent, where it can induce DNA damage and inhibit cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloroethyl)-N-methylbenzamide: Similar structure but with a different substitution pattern.

    N-(2-bromoethyl)-2-(methylamino)benzamide: Similar compound with a bromine atom instead of chlorine.

    N-(2-chloroethyl)-2-(ethylamino)benzamide: Similar compound with an ethylamino group instead of a methylamino group.

Uniqueness

N-(2-chloroethyl)-2-(methylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to form covalent bonds with nucleophilic sites makes it a valuable compound for targeted chemical modifications and therapeutic applications .

Properties

IUPAC Name

N-(2-chloroethyl)-2-(methylamino)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c1-12-9-5-3-2-4-8(9)10(14)13-7-6-11/h2-5,12H,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHUHQPDUSNFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)NCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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